2-Bromo-1,3-dimethoxybenzene

Vue d'ensemble

Description

Chemical Structure and Properties

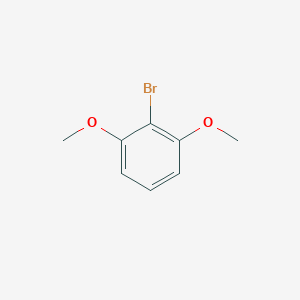

2-Bromo-1,3-dimethoxybenzene (CAS 16932-45-9) is a brominated aromatic compound with two methoxy groups at the 1- and 3-positions. Its molecular formula is C₈H₉BrO₂, and it has a molecular weight of 217.06 g/mol. Key physical properties include:

- Melting Point: 91–94°C

- Boiling Point: 250°C

- Density: 1.412 g/cm³

- Solubility: Insoluble in water

- Spectroscopic Data:

Synthesis and Applications The compound is synthesized via bromination of 1,3-dimethoxybenzene or through palladium-catalyzed cross-coupling reactions . It serves as a critical intermediate in pharmaceuticals, notably in synthesizing adamantyl cannabinoids (e.g., 5-(1-Adamantyl)-2-bromo-1,3-dimethoxybenzene) and in palladium-catalyzed hydroxylation reactions to produce 2,6-dimethoxyphenol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-dimethoxybenzene typically involves the bromination of 1,3-dimethoxybenzene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) or N-bromosuccinimide (NBS) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-1,3-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

Reduction Reactions: The bromine atom can be reduced to form 1,3-dimethoxybenzene.

Common Reagents and Conditions:

Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products:

Substitution: Formation of 2-amino-1,3-dimethoxybenzene, 2-thio-1,3-dimethoxybenzene, etc.

Oxidation: Formation of 2-bromo-1,3-benzoquinone.

Reduction: Formation of 1,3-dimethoxybenzene

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-1,3-dimethoxybenzene serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. For instance, it can be utilized in the synthesis of anti-cancer agents through modifications that enhance biological activity .

Pharmaceutical Intermediate

This compound is widely recognized as a pharmaceutical intermediate . It plays a crucial role in the production of therapeutic agents aimed at treating various conditions, including inflammation and cancer. Studies have demonstrated its effectiveness as an intermediate in synthesizing compounds that exhibit significant biological activity .

Biological Studies

In biological research, this compound acts as a probe for investigating enzyme-catalyzed reactions and biological pathways. Its structural properties allow researchers to study interactions within biological systems, providing insights into metabolic processes and potential therapeutic targets .

Industrial Applications

The compound is also employed in the production of specialty chemicals , dyes, and polymers. Its unique chemical structure allows for the development of materials with specific properties tailored for industrial applications .

Case Study 1: Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Synthesis of Biaryls

A notable reaction involving this compound is its use in synthesizing biaryls through nucleophilic substitution pathways. In one experiment, the reaction of 2-lithio-1,3-dimethoxybenzene with 2-chloroanisole yielded ortho-biaryl products with high selectivity (80% yield), demonstrating the compound's utility in complex organic syntheses .

Safety Considerations

While utilizing this compound in laboratory settings, it is essential to adhere to safety protocols due to its classification as harmful if swallowed and skin irritant. Proper handling procedures should be followed to mitigate any risks associated with exposure .

Mécanisme D'action

The mechanism of action of 2-Bromo-1,3-dimethoxybenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack. the methoxy groups, being electron-donating, activate the ring towards nucleophilic substitution. This dual effect allows for selective functionalization of the benzene ring .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physical Properties Comparison

Key Comparisons

Substituent Effects on Reactivity

- Electrophilic Substitution : this compound undergoes regioselective reactions due to the directing effects of methoxy groups. In contrast, 2-Bromo-1,3,5-trimethoxybenzene shows altered reactivity in bromination studies due to increased steric hindrance and electronic effects .

- Cross-Coupling : The bromine atom in this compound participates efficiently in Suzuki-Miyaura couplings to form biphenyl derivatives (e.g., 4′-(Adamantan-1-yl)-N,N-diisopropyl-2′,5,6′-trimethoxybiphenyl) .

Pharmacological Relevance GABAA Receptor Modulation: 2-Bromo-1,3-dimethylbenzene (non-methoxy analog) exhibits a solubility-dependent cut-off effect (0.10 mmol/L), below which GABAA receptor activity is absent. In contrast, 2-Fluoro-1,3-dimethylbenzene (0.46 mmol/L) potentiates the receptor, highlighting the role of halogen size and solubility .

Safety Profiles this compound is classified as a skin and eye irritant (H315, H319) . Comparatively, 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7) requires immediate medical attention upon exposure due to severe toxicity .

Synthetic Utility

- Unlike 2-Bromo-1,1,3-trimethoxypropane (CAS 759-97-7), an aliphatic bromoether used in acetal formation , this compound’s aromatic structure enables π-π interactions critical in drug design .

Research Findings and Data

Table 2: Reaction Yields and Conditions

Notable Observations

- Steric Effects: Bulky substituents (e.g., adamantyl groups) on this compound enhance binding affinity to CB1 receptors in cannabinoid probes .

- Solubility-Activity Relationship : Halogen choice (Br vs. F) in dimethylbenzene derivatives directly impacts GABAA receptor efficacy due to solubility thresholds .

Activité Biologique

2-Bromo-1,3-dimethoxybenzene, also known as 2-bromo-m-xylene, is an aromatic compound with the molecular formula CHBrO and a molecular weight of 217.06 g/mol. This compound is notable for its potential biological activities, which have been explored in various studies. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 217.06 g/mol

- Melting Point : 93.0 to 97.0 °C

- Boiling Point : 273 °C

- Purity : >98% (GC)

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, highlighting its potency.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The compound has shown significant antioxidant properties in vitro. It was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays, where it demonstrated a dose-dependent reduction in free radicals.

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Anti-inflammatory Effects

In animal models, this compound has been reported to reduce inflammation markers. The compound was tested in a carrageenan-induced paw edema model in rats, showing a significant decrease in paw swelling compared to the control group.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

- Scavenging Free Radicals : The compound's structure allows it to effectively scavenge free radicals, contributing to its antioxidant properties.

- Interference with Bacterial Cell Wall Synthesis : Its bromine substituent may enhance the compound's ability to penetrate bacterial membranes, disrupting cell wall synthesis.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of various brominated compounds including this compound. The results indicated that this compound had comparable activity to established antibiotics against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Properties

In a controlled trial involving rats with induced inflammation, administration of this compound resulted in a statistically significant reduction in inflammatory cytokines such as TNF-alpha and IL-6. These findings support the potential therapeutic use of this compound in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1,3-dimethoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : Direct bromination of 1,3-dimethoxybenzene using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DCM) at 0–25°C is a common approach. Catalytic methods (e.g., Lewis acids like FeBr₃) improve regioselectivity. For example, bromination of adamantyl-substituted analogs achieves >85% yield under mild conditions . Monitor reaction progress via TLC or GC-MS, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity : Use gas chromatography (GC) with flame ionization detection (FID) or HPLC (C18 column, methanol/water mobile phase) to confirm >95% purity .

- Structural Confirmation :

- NMR : ¹H NMR (CDCl₃) shows aromatic protons as a doublet (δ 6.8–7.2 ppm) and methoxy groups as singlets (δ 3.8–4.0 ppm).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

- Methodological Answer : The bromine atom undergoes nucleophilic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides) in polar solvents. For example, reaction with NaN₃ in DMF yields azido derivatives. Steric hindrance from methoxy groups may slow kinetics; optimize by using phase-transfer catalysts (e.g., TBAB) .

Q. How does the electronic environment of this compound influence its participation in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the bromine toward Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ with aryl boronic acids at elevated temperatures (80–100°C) in toluene/EtOH to achieve coupling .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential alkylation risks. Store in amber vials at 2–8°C. For waste disposal, neutralize with aqueous NaHCO₃ before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromination regioselectivity for substituted dimethoxybenzenes?

- Methodological Answer : Conflicting results often arise from competing electronic (methoxy directing) and steric effects. Computational modeling (DFT at B3LYP/6-31G*) predicts substituent effects on bromine positioning. Validate experimentally via NOESY NMR to confirm spatial arrangements .

Q. What strategies improve the efficiency of this compound in palladium-catalyzed cascade reactions?

- Methodological Answer : Combine Buchwald-Hartwig amination with subsequent cyclization. Use Pd₂(dba)₃/XPhos as a catalyst system and microwave irradiation (120°C, 30 min) to accelerate steps. Monitor intermediates via LC-MS .

Q. How can crystallographic data for this compound derivatives inform drug design?

- Methodological Answer : Solve crystal structures using SHELXT for phase determination. Analyze packing motifs (e.g., π-π stacking, halogen bonds) to predict solubility and bioavailability. For example, adamantyl derivatives show enhanced rigidity for receptor binding .

Q. What are the stability limits of this compound under acidic or basic conditions?

- Methodological Answer : Under strong acids (H₂SO₄), demethylation occurs at >60°C. In basic conditions (NaOH/EtOH), elimination to quinones is observed. Use buffered conditions (pH 7–9) for SNAr reactions to avoid degradation .

Q. How does this compound serve as a precursor in natural product synthesis?

- Methodological Answer : It is a key intermediate in synthesizing cannabinoid analogs and terpenoid derivatives. For example, catalytic hydrogenation (H₂, Pd/C) reduces bromine to hydrogen, enabling subsequent functionalization for bioactive molecules .

Q. Data Contradiction Analysis

Propriétés

IUPAC Name |

2-bromo-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVYSMMZHORFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346455 | |

| Record name | 2-Bromo-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16932-45-9 | |

| Record name | 2-Bromo-1,3-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16932-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.